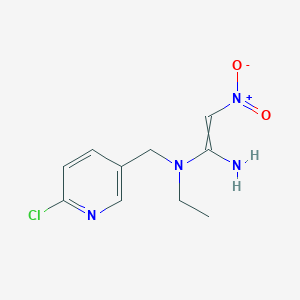
Nitenpyram-N-desmethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitenpyram-N-desmethyl is a metabolite of nitenpyram, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. Nitenpyram is commonly used in agriculture and veterinary medicine to control external parasites on pets and livestock. The compound works by interfering with neural signaling in insects, leading to paralysis and death .
Preparation Methods
The synthesis of nitenpyram involves a multistage reaction starting from 2-chloro-5-chloromethylpyridine. This precursor undergoes several reaction steps to form nitenpyram. The preparation of nitenpyram-N-desmethyl, a metabolite, involves further chemical modifications . Industrial production methods for nitenpyram typically involve large-scale chemical synthesis processes, ensuring high yield and purity .
Chemical Reactions Analysis
Nitenpyram-N-desmethyl undergoes various chemical reactions, including oxidation and hydroxylation. Common reagents used in these reactions include oxidizing agents like cerium oxide and multiwall carbon nanotubes. The major products formed from these reactions include hydroxy-nitenpyram and N-desmethyl hydroxy-nitenpyram .
Scientific Research Applications
Nitenpyram-N-desmethyl has several scientific research applications. In chemistry, it is used to study the degradation pathways of neonicotinoids. In biology and medicine, it serves as a model compound to understand the effects of neonicotinoids on neural signaling. In industry, it is used to develop sensitive detection methods for neonicotinoid residues in agricultural products .
Mechanism of Action
Nitenpyram-N-desmethyl exerts its effects by binding to nicotinic acetylcholine receptors in the central nervous system of insects. This binding blocks neural messages, leading to paralysis and rapid death. The compound is highly selective for insect receptors, making it effective in controlling pest populations while minimizing harm to non-target species .
Comparison with Similar Compounds
Nitenpyram-N-desmethyl is similar to other neonicotinoids such as imidacloprid, thiacloprid, and clothianidin. it is less toxic than these compounds, making it a safer alternative for pest control. The unique structure of this compound, with its chloronicotinyl heterocyclic group, distinguishes it from other neonicotinoids .
List of Similar Compounds::- Imidacloprid
- Thiacloprid
- Clothianidin
- Acetamiprid
- Thiamethoxam
Properties
Molecular Formula |
C10H13ClN4O2 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H13ClN4O2/c1-2-14(10(12)7-15(16)17)6-8-3-4-9(11)13-5-8/h3-5,7H,2,6,12H2,1H3 |
InChI Key |
KSXVZTVFZKDBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















